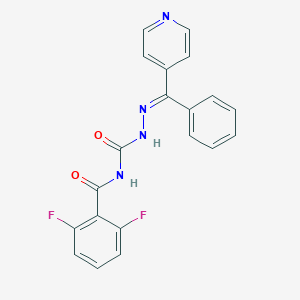![molecular formula C19H17NO2 B287829 4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one](/img/structure/B287829.png)
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one, commonly known as DAPVIC, is a synthetic compound that belongs to the family of chromenone derivatives. DAPVIC has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of DAPVIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer growth, neurodegeneration, and inflammation. DAPVIC has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. DAPVIC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is implicated in neurodegenerative diseases such as Alzheimer's. In inflammation, DAPVIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
DAPVIC has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress in the brain, and the inhibition of inflammation and pain. DAPVIC has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPVIC in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. DAPVIC is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. One limitation of using DAPVIC in lab experiments is its potential toxicity and side effects, which may limit its clinical application.
Orientations Futures
There are many future directions for research on DAPVIC, including the development of more potent and selective derivatives, the investigation of its mechanisms of action in different disease models, and the exploration of its potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular diseases. Additionally, more studies are needed to assess the safety and efficacy of DAPVIC in preclinical and clinical trials.
Méthodes De Synthèse
DAPVIC can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-dimethylaminobenzaldehyde and ethyl acetoacetate, followed by cyclization using sodium ethoxide. Other methods include the reaction between 4-dimethylaminobenzaldehyde and 4-hydroxycoumarin in the presence of a catalyst, or the reaction between 4-dimethylaminobenzaldehyde and 4-chloro-2-hydroxyacetophenone in the presence of a base.
Applications De Recherche Scientifique
DAPVIC has been the subject of extensive scientific research due to its potential therapeutic applications in various fields. In cancer treatment, DAPVIC has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, DAPVIC has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function. In inflammation, DAPVIC has been shown to reduce inflammation and pain.
Propriétés
Nom du produit |
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)16-11-8-14(9-12-16)7-10-15-13-19(21)22-18-6-4-3-5-17(15)18/h3-13H,1-2H3/b10-7+ |
Clé InChI |
PXIJIRBYWYBFBT-JXMROGBWSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)